Mutagenic Potency in Salmonella TA100: 3,3-Dichloroprop-2-enal vs. 2-Chloro- and 2-Bromoacrolein
In the Salmonella typhimurium TA100 Ames assay (without S9 activation), 3,3-dichloroprop-2-enal (designated as [ClCH=C(Cl)CHO]) exhibited a mutagenic potency of 91 revertants/nmol [1]. This value positions it as significantly less potent than 2-chloroacrolein (135 revertants/nmol), and an order of magnitude lower than 2-bromoacrolein (1140 revertants/nmol) assayed within the same comparative study. The target compound is thus the least mutagenic among the dichlorinated and monobrominated congeners, yet still substantially more mutagenic than acrolein, for which quantitative data were not reported in this specific series.
| Evidence Dimension | Mutagenic potency (revertants/nmol) in Salmonella typhimurium TA100 without S9 |
|---|---|
| Target Compound Data | 91 revertants/nmol (compound described as [ClCH=C(Cl)CHO]) |
| Comparator Or Baseline | 2-Chloroacrolein: 135 revertants/nmol; 2-Bromoacrolein: 1140 revertants/nmol; 3-Methyl-2-chloroacrolein: 68 revertants/nmol |
| Quantified Difference | 3,3-Dichloroprop-2-enal is 1.48-fold lower than 2-chloroacrolein and 12.5-fold lower than 2-bromoacrolein |
| Conditions | Salmonella typhimurium TA100, plate incorporation assay without microsomal fraction activation (Eder et al., 1985) |
Why This Matters
For procurement in synthetic chemistry laboratories, selecting a reagent with 12-fold lower mutagenic potency than its brominated counterpart directly reduces occupational mutagen risk while retaining the dichlorovinyl synthetic handle.
- [1] Eder, E., Henschler, D., Neudecker, T. 3-Substituted 2-halopropenals: mutagenicity, detoxification and formation from 3-substituted 2,3-dihalopropanal promutagens. Mutat. Res. 1985, 147, 1-10. View Source
